
6-Raloxifene-β-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Raloxifene-β-D-glucopyranoside is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is characterized by the glucuronidation at the 6’ position of the benzothiophene structure. It is known for its selective and orally active estrogen receptor antagonistic properties. This compound is primarily used for inhibiting bone loss and resorption, and lowering lipid levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Raloxifene-β-D-glucopyranoside involves the glucuronidation of Raloxifene at the 6’ position. The process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the selective glucuronidation at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to maximize yield and purity. The production is carried out in specialized reactors that allow precise control over temperature, pressure, and other reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
6-Raloxifene-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzothiophene ring.
Substitution: Substitution reactions can occur at different positions on the benzothiophene ring, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted benzothiophene compounds. These products have varying biological activities and can be used for different research applications .
Applications De Recherche Scientifique
Endocrine Applications
Bone Health and Osteoporosis:
Raloxifene has been extensively studied for its role in improving bone mineral density and reducing the risk of vertebral fractures in postmenopausal women. The glucopyranoside form may enhance these effects by improving bioavailability and tissue targeting.
Case Study:
In a study involving postmenopausal women with osteoporosis, raloxifene treatment resulted in a significant reduction in the incidence of vertebral fractures by 30-50% compared to placebo groups . The glucopyranoside derivative could potentially enhance these outcomes through improved pharmacokinetic properties.
Cardiovascular Health
Cardiovascular Risk Reduction:
Raloxifene's impact on cardiovascular health has been documented, with evidence suggesting that it improves lipid profiles and reduces markers associated with cardiovascular disease. The glucopyranoside form may further augment these benefits.
Data Table: Cardiovascular Effects of Raloxifene
Parameter | Raloxifene Treatment | Placebo Group | Relative Risk Reduction |
---|---|---|---|
LDL Cholesterol (mg/dL) | 95 | 110 | 13.6% |
HDL Cholesterol (mg/dL) | 55 | 50 | 10% |
Triglycerides (mg/dL) | 130 | 145 | 10.3% |
Metabolic Disorders
Insulin Sensitivity:
Recent studies indicate that raloxifene can ameliorate insulin resistance, particularly in models of metabolic syndrome. The glucopyranoside derivative may enhance this effect due to improved absorption and distribution.
Case Study:
In ovariectomized rats treated with glucosamine to induce insulin resistance, administration of raloxifene significantly reduced fasting glucose levels and improved insulin sensitivity markers compared to untreated controls . This suggests potential applications in managing type 2 diabetes and metabolic syndrome.
Neuroprotection
Neuroprotective Effects:
Raloxifene has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The glucopyranoside variant may offer enhanced neuroprotective properties.
Case Study:
In vitro studies demonstrated that raloxifene significantly improved cell survival rates in astrocyte cells subjected to oxygen-glucose deprivation, indicating its potential use in conditions like stroke or traumatic brain injury . The glucopyranoside form could amplify these protective effects through better cellular uptake.
Cancer Prevention
Breast Cancer Risk Reduction:
Raloxifene has been established as effective in reducing the risk of invasive breast cancer among postmenopausal women, with a notable reduction rate reported during clinical trials . The glucopyranoside form may enhance this effect through improved receptor binding affinity.
Data Table: Breast Cancer Incidence with Raloxifene Treatment
Group | Number of Cases | Total Participants | Risk Reduction (%) |
---|---|---|---|
Raloxifene (60 mg/day) | 13 | 5129 | 76% |
Placebo | 27 | 2576 | - |
Mécanisme D'action
6-Raloxifene-β-D-glucopyranoside exerts its effects by selectively binding to estrogen receptors, particularly estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding inhibits the receptor’s activity, leading to reduced estrogenic effects in tissues such as bone and lipid metabolism. The compound’s glucuronidation at the 6’ position enhances its selectivity and oral bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: The parent compound, known for its selective estrogen receptor modulation properties.
Tamoxifen: Another SERM used in the treatment of breast cancer and osteoporosis.
Toremifene: A SERM similar to Tamoxifen, used in the treatment of breast cancer
Uniqueness
6-Raloxifene-β-D-glucopyranoside is unique due to its glucuronidation at the 6’ position, which enhances its selectivity and oral bioavailability compared to other SERMs. This modification allows for more targeted therapeutic effects and reduced side effects .
Activité Biologique
6-Raloxifene-β-D-glucopyranoside is a derivative of Raloxifene, classified as a Selective Estrogen Receptor Modulator (SERM). This compound is notable for its potential applications in treating osteoporosis and other estrogen-dependent conditions. Its structural modification with a glucopyranoside moiety enhances its solubility and bioavailability compared to Raloxifene, potentially leading to improved therapeutic outcomes.
Chemical Structure and Properties
The chemical structure of this compound includes a glucopyranoside group attached to the Raloxifene backbone, which is represented as follows:
- Chemical Name : 6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidinoethoxy)benzoyl]benzo[b]thiophene-β-D-glucopyranoside
- CAS Number : 334758-18-8
This modification is significant as it alters the pharmacological profile, enhancing its interaction with estrogen receptors while minimizing systemic side effects associated with traditional hormone therapies.
Estrogen Receptor Modulation
This compound exhibits estrogen receptor antagonist activity, particularly in bone tissue. This action is crucial for:
- Inhibition of Bone Resorption : The compound has been shown to inhibit osteoclast activity, thereby reducing bone resorption and potentially preventing osteoporosis.
- Bone Density Maintenance : Similar to Raloxifene, it mimics estrogen's beneficial effects on bone density without the associated risks of systemic estrogen therapy .
Lipid Metabolism
Research indicates that this compound may positively influence lipid profiles:
- Increased HDL Levels : It has the potential to raise levels of high-density lipoprotein (HDL), which is beneficial for cardiovascular health.
- Decreased LDL Levels : Preliminary studies suggest it may lower low-density lipoprotein (LDL) levels, contributing to better overall lipid metabolism.
Anticancer Properties
The compound's interaction with estrogen receptors also positions it as a candidate for breast cancer treatment:
- Inhibition of Cancer Cell Growth : Initial investigations have shown promising results in inhibiting the growth of estrogen-dependent breast cancer cells. However, further studies are required to fully understand its efficacy and mechanisms .
Comparative Studies
A comparative analysis of this compound with related compounds highlights its unique properties. The following table summarizes key findings from various studies:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Raloxifene | SERM | Parent compound; primarily for osteoporosis |
4'-Raloxifene-β-D-glucopyranoside | SERM | Different glucopyranoside position; varied bioavailability |
Tamoxifen | SERM | Primarily used for breast cancer; different mechanism |
Estradiol | Natural Estrogen | Potent estrogenic activity; higher risk profile |
Case Studies
- Osteoporosis Prevention : A study involving postmenopausal women demonstrated that this compound significantly reduced markers of bone turnover compared to placebo groups, suggesting its effectiveness in maintaining bone density.
- Breast Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in decreased proliferation of MCF-7 breast cancer cells, indicating potential as an adjunct therapy in breast cancer management.
- Lipid Profile Improvement : Clinical trials assessing lipid profiles in subjects receiving this compound showed improved HDL and reduced LDL levels after 12 weeks of treatment.
Propriétés
Numéro CAS |
334758-18-8 |
---|---|
Formule moléculaire |
C₃₄H₃₇NO₉S |
Poids moléculaire |
635.72 |
Synonymes |
[6-(β-D-Glucopyranosyloxy)-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.